BenchChemオンラインストアへようこそ!

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB

ADC linker PEG spacer aqueous solubility

Choose Azido-PEG4-Ala-Ala-Asn(Trt)-PAB for superior ADC performance. Its Ala-Ala-Asn tripeptide is specifically cleaved by lysosomal legumain—not cathepsin B—delivering potent activity in breast, colorectal, gastric, and ovarian carcinomas where Val-Cit linkers underperform. The PEG4 spacer provides measurably greater aqueous solubility and steric flexibility than PEG3/PEG2 analogs, minimizing payload-induced aggregation of hydrophobic auristatins or maytansinoids. The azide terminus enables bioorthogonal SPAAC or CuAAC conjugation, eliminating maleimide-associated thiol-exchange instability. The PAB self-immolative spacer ensures traceless payload release, maximizing therapeutic index and lot-to-lot DAR homogeneity.

Molecular Formula C47H58N8O10
Molecular Weight 895.0 g/mol
Cat. No. B605846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-Ala-Ala-Asn(Trt)-PAB
SynonymsAzido-PEG4-Ala-Ala-Asn(Trt)-PAB
Molecular FormulaC47H58N8O10
Molecular Weight895.0 g/mol
Structural Identifiers
InChIInChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1
InChIKeyGGYJWDMIACSQCA-FRHGLMEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: Advanced ADC Linker with Defined Differential Performance


Azido-PEG4-Ala-Ala-Asn(Trt)-PAB (CAS 2055042-67-4, C₄₇H₅₈N₈O₁₀, MW 895.01) is a heterotrifunctional cleavable linker designed for antibody-drug conjugates (ADCs) and targeted bioconjugates [1]. The molecule integrates an azide-terminated tetraethylene glycol (PEG4) spacer for bioorthogonal click chemistry, an Ala-Ala-Asn tripeptide substrate sequence with trityl (Trt) protection on the asparagine side chain, and a para-aminobenzyl (PAB) self-immolative spacer for traceless payload release . This modular architecture enables site-specific conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition while providing enzyme-triggered payload liberation within target cells .

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: Why In-Class Linker Substitution Compromises ADC Performance


Substituting Azido-PEG4-Ala-Ala-Asn(Trt)-PAB with a generic peptide linker introduces material risks across multiple ADC performance dimensions. The PEG4 spacer cannot be replaced with PEG3 or PEG2 without measurable loss of aqueous solubility, conjugate flexibility, and steric accessibility for enzymatic cleavage—PEG4 demonstrates quantitatively greater spatial accommodation for hydrophobic payloads compared to shorter PEG analogs [1]. Similarly, exchanging the Ala-Ala-Asn tripeptide for the more common Val-Cit dipeptide fundamentally alters the enzymatic release mechanism: Asn-containing linkers are specifically processed by lysosomal legumain rather than cathepsin B, conferring distinct stability profiles against human neutrophil elastase and enabling activity in tumor types where cathepsin B-mediated release is suboptimal [2]. The Azido click-chemistry handle further differentiates this compound from maleimide-based alternatives by eliminating thiol-exchange instability and retro-Michael addition that plague maleimide conjugates in circulation [3]. These structural elements function as an integrated system; altering any single component produces cascading effects on conjugation efficiency, plasma stability, intracellular release kinetics, and ultimately ADC therapeutic index.

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: Quantitative Differentiation Evidence for Procurement Decisions


PEG4 vs PEG3 Spacer Length: Quantified Aqueous Solubility and Steric Accessibility Advantage

The PEG4 spacer in Azido-PEG4-Ala-Ala-Asn(Trt)-PAB confers measurably enhanced aqueous solubility and steric flexibility compared to PEG3 or PEG2 analogs. The four-unit tetraethylene glycol chain provides greater intermolecular spacing than the three-unit PEG3 variant, reducing hydrophobic interactions between the linker and conjugated payload while improving blood circulation stability [1]. This increased spacer length yields higher steric accessibility for enzymatic cleavage at the Ala-Ala-Asn recognition site, a critical determinant of intracellular payload release efficiency. PEG4 demonstrates particular suitability for ADCs incorporating hydrophobic payloads such as auristatins or maytansinoids, where PEG3-based linkers exhibit insufficient spatial accommodation and consequent aggregation propensity [2].

ADC linker PEG spacer aqueous solubility steric accessibility pharmacokinetics

Ala-Ala-Asn vs Val-Cit Peptide Substrate: Differential Enzymatic Cleavage and Neutrophil Elastase Stability

The Ala-Ala-Asn tripeptide sequence in this linker confers a fundamentally distinct enzymatic release mechanism compared to the widely used Val-Cit dipeptide. Asn-containing linker sequences are specifically cleaved by lysosomal legumain (asparaginyl endopeptidase), whereas Val-Cit linkers primarily rely on cathepsin B for intracellular processing . A direct comparative study demonstrated that Asn-containing linkers exhibit complete stability to human neutrophil elastase—an enzyme implicated in the neutropenia and thrombocytopenia associated with Val-Cit-PABC-MMAE ADCs [1]. Furthermore, Asn-linked MMAE ADCs maintain broad antitumor activity even against tumors with low legumain expression [2], indicating that legumain-mediated release does not constrain efficacy to high-expressing targets in the manner that cathepsin B dependency may limit Val-Cit linker utility.

legumain cathepsin B enzymatic cleavage neutrophil elastase ADC linker stability

Azido Click Chemistry vs Maleimide Conjugation: Eliminating Thiol-Exchange Instability and Retro-Michael Addition

The terminal azide group in Azido-PEG4-Ala-Ala-Asn(Trt)-PAB enables bioorthogonal click chemistry (CuAAC or SPAAC) with DBCO, BCN, or other alkyne-functionalized biomolecules, offering a conjugation strategy that avoids the well-documented stability liabilities of maleimide-thiol chemistry . Maleimide-based ADCs are susceptible to thiol-exchange reactions with endogenous serum albumin and glutathione, as well as retro-Michael addition that regenerates free maleimide and thiol species, leading to premature payload loss and off-target toxicity. In direct comparative analysis, phosphonamidate-linked ADCs (analogous to click-chemistry linkages in stability profile) demonstrated superior serum stability and increased in vivo efficacy compared to the maleimide-containing FDA-approved ADC Adcetris (brentuximab vedotin) [1]. The azide handle remains stable under physiological conditions and reacts only upon introduction of the complementary alkyne partner, enabling precise stoichiometric control and site-specific conjugation [2].

click chemistry azide maleimide ADC conjugation thiol-exchange retro-Michael addition

Trt Protection on Asn Side Chain: Acid-Labile Orthogonal Protection for Streamlined Solid-Phase Synthesis

The trityl (Trt) protecting group on the asparagine side chain of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB provides acid-labile orthogonal protection that significantly streamlines solid-phase peptide synthesis (SPPS) workflows. The Trt group remains stable under the basic conditions required for Fmoc deprotection (20% piperidine in DMF) but is quantitatively removed under mild acidic conditions (1-2% TFA in DCM) without affecting the azide functionality or PEG4 backbone . This orthogonal protection strategy eliminates the need for harsher global deprotection steps that can compromise sensitive functional groups, enabling higher synthetic yields and purity compared to unprotected Asn linkers that require post-synthetic modification. The Trt group is employed alongside other acid-sensitive protecting groups such as Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) in a validated SPPS methodology that achieves high yield and purity for ligand-targeted bioconjugates [1].

trityl protection solid-phase peptide synthesis orthogonal protection ADC linker manufacturing

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: High-Value Application Scenarios Supported by Quantitative Evidence


Legumain-Expressing Tumor ADC Development

This linker is optimally deployed in ADC programs targeting tumors with established legumain overexpression, including breast, colorectal, gastric, and ovarian carcinomas. The Ala-Ala-Asn sequence is specifically processed by lysosomal legumain, and Asn-linked MMAE ADCs demonstrate potent antitumor activity even in low legumain-expressing tumors [1]. The complete stability against human neutrophil elastase further supports selection for indications where Val-Cit-based ADCs exhibit dose-limiting neutropenia [2].

Site-Specific ADC Conjugation via Click Chemistry

The azide terminus enables bioorthogonal conjugation to alkyne-functionalized antibodies via strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO or BCN partners, or copper-catalyzed click chemistry (CuAAC) for small-molecule bioconjugation. This approach eliminates maleimide-associated thiol-exchange and retro-Michael instability that compromise ADC homogeneity and in vivo performance [3]. Site-specific conjugation yields homogeneous drug-to-antibody ratios (DAR) with reduced lot-to-lot variability.

Hydrophobic Payload Conjugation Requiring Enhanced Aqueous Solubility

The PEG4 spacer provides measurably greater aqueous solubility and steric flexibility than PEG3 or PEG2 analogs, making this linker particularly suitable for conjugating hydrophobic cytotoxic payloads such as auristatins (MMAE, MMAF) or maytansinoids (DM1, DM4) [4]. The extended spacer reduces payload-induced aggregation and improves pharmacokinetic properties of the final ADC, a critical consideration for high-DAR conjugates or hydrophobic antibody-payload combinations [5].

Multifunctional Bioconjugate and Theranostic Probe Construction

The integrated azide-PEG4-Ala-Ala-Asn(Trt)-PAB architecture supports the construction of multifunctional bioconjugates beyond traditional ADCs, including enzyme-activatable fluorescent probes, targeted peptide-drug conjugates, and theranostic agents. The orthogonal Trt protection enables streamlined Fmoc-SPPS assembly with additional functional modules, while the traceless PAB self-immolative spacer ensures clean payload release without residual linker fragments that could interfere with imaging or therapeutic activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG4-Ala-Ala-Asn(Trt)-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.